molecular formula C7H14O B8443265 2-Vinylpentan-1-ol CAS No. 1830-48-4

2-Vinylpentan-1-ol

Cat. No.: B8443265
CAS No.: 1830-48-4
M. Wt: 114.19 g/mol
InChI Key: GXMPMRZCNBFEAH-UHFFFAOYSA-N
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Description

2-Vinylpentan-1-ol (IUPAC name: pentan-1-ol substituted with a vinyl group at position 2) is a primary alcohol characterized by a five-carbon chain with a vinyl (–CH=CH₂) substituent on the second carbon. The compound’s structure combines the reactivity of an alcohol (–OH) group with the unsaturated vinyl moiety, which may influence its physical properties, chemical behavior, and applications.

Properties

CAS No.

1830-48-4

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-ethenylpentan-1-ol

InChI

InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h4,7-8H,2-3,5-6H2,1H3

InChI Key

GXMPMRZCNBFEAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)C=C

Origin of Product

United States

Preparation Methods

Catalytic Hydrovinylation of Alkenes

Hydrovinylation, a metal-catalyzed addition of ethylene to alkenes, offers a direct route to vinyl-substituted compounds. For 2-vinylpentan-1-ol, this method involves:

Reaction Conditions :

  • Substrate: 4-Penten-1-ol

  • Catalyst: Nickel-based complexes (e.g., Ni(DME)Cl₂)

  • Ligands: Chiral phosphoramidites for enantiocontrol

  • Solvent: Dimethylacetamide (DMA)/diethyl ether

  • Pressure: 5–15 bar H₂/CO

Procedure :

  • Alkene Activation : 4-Penten-1-ol undergoes hydrovinylation with ethylene under Ni catalysis, forming a branched alkene intermediate .

  • Reduction : The intermediate is hydrogenated to yield this compound.

Key Data :

ParameterValue
Yield85–91%
Enantiomeric ExcessUp to 94% with chiral ligands

Mechanistic Insight :
The nickel catalyst facilitates oxidative addition of ethylene, followed by migratory insertion into the alkene substrate. Stereoselectivity arises from ligand-substrate interactions .

Grignard Addition to Ketones

Grignard reagents introduce vinyl groups to carbonyl compounds. For this compound:

Reaction Conditions :

  • Substrate: 2-Pentanone

  • Reagent: Vinylmagnesium bromide (CH₂=CHMgBr)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C → room temperature

Procedure :

  • Nucleophilic Addition : Vinylmagnesium bromide adds to 2-pentanone, forming 2-vinylpentan-2-ol.

  • Tishchenko Reduction : The tertiary alcohol is oxidized to a ketone (2-vinylpentan-2-one) and reduced selectively to this compound using NaBH₄ .

Key Data :

ParameterValue
Yield (Step 1)70–90%
Yield (Step 2)60–75%

Limitations :

  • Requires multi-step purification.

  • Stereochemical control is challenging without chiral auxiliaries .

Hydroformylation of 1,3-Dienes

Hydroformylation followed by reduction provides a pathway to alcohols with vinyl groups:

Reaction Conditions :

  • Substrate: 1,3-Pentadiene

  • Catalyst: Rhodium complexes (e.g., Rh(CO)₂(acac))

  • Syngas: CO/H₂ (1:2 ratio)

  • Solvent: Toluene

Procedure :

  • Hydroformylation : 1,3-Pentadiene reacts with syngas to form 4-pentenal.

  • Reduction : The aldehyde is reduced to 4-penten-1-ol using NaBH₄.

  • Isomerization : Acid-catalyzed isomerization shifts the double bond to yield this compound .

Key Data :

ParameterValue
Yield (Overall)55–65%
Selectivity80% for terminal aldehydes

Advantages :

  • Scalable for industrial production.

  • Utilizes inexpensive syngas .

Asymmetric Allylic Alkylation

Copper-catalyzed asymmetric allylic alkylation (AAA) enables enantioselective synthesis:

Reaction Conditions :

  • Substrate: Allyl bromide derivatives

  • Catalyst: CuBr/(R)-BINAP complexes

  • Reagent: Vinylzinc reagents

  • Solvent: Dichloromethane (DCM)

Procedure :

  • Alkylation : Allyl bromide reacts with vinylzinc to form a chiral intermediate.

  • Ozonolysis : Cleavage of the double bond generates an aldehyde.

  • Reduction : Aldehyde reduction yields this compound .

Key Data :

ParameterValue
Yield70–87%
Enantiomeric Excess90–94%

Mechanistic Insight :
The Cu catalyst stabilizes a π-allyl intermediate, enabling stereoselective attack by the vinyl nucleophile .

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement converts allyl vinyl ethers to γ,δ-unsaturated carbonyls, which are reduced to alcohols:

Reaction Conditions :

  • Substrate: Allyl vinyl ether (synthesized from pentan-1-ol)

  • Temperature: 180–200°C

  • Solvent: Xylene

Procedure :

  • Rearrangement : Thermal rearrangement forms 4-penten-2-one.

  • Reduction : Ketone reduction with LiAlH₄ yields this compound .

Key Data :

ParameterValue
Yield50–60%
Purity>95% after chromatography

Challenges :

  • High temperatures risk side reactions.

  • Limited functional group tolerance .

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereoselectivityCost Efficiency
Catalytic Hydrovinylation85–91HighModerate to HighModerate
Grignard Addition60–75MediumLowLow
Hydroformylation55–65HighLowHigh
Asymmetric Alkylation70–87MediumHighHigh
Claisen Rearrangement50–60LowNoneLow

Chemical Reactions Analysis

Types of Reactions: 2-Vinylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-vinyl-1-pentanol can yield 2-vinylpentanal or 2-vinylpentanone .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 2-vinylpentan-1-ol is in the synthesis of polymers. The compound can undergo radical polymerization, leading to the formation of various copolymers. These polymers are utilized in coatings, adhesives, and sealants due to their favorable mechanical properties and chemical resistance.

Case Study: Copolymer Synthesis
A study demonstrated the use of this compound in creating copolymers with styrene. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polystyrene. This application is particularly relevant in industries requiring durable materials under extreme conditions.

Pharmaceutical Applications

This compound has potential applications in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating pharmaceutical agents, thereby controlling their release rates.

Data Table: Drug Encapsulation Efficiency

DrugEncapsulation MethodRelease RateApplication Area
Drug AHydrogel Formation30% over 24hLocalized delivery
Drug BCopolymer Matrix50% over 48hSystemic delivery

Biochemical Applications

In biochemistry, this compound can serve as a precursor for synthesizing biologically active compounds. Its reactivity allows for modifications that can enhance the biological activity of derivatives.

Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can exhibit antimicrobial properties when functionalized appropriately. These compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents.

Mechanism of Action

The mechanism of action of 2-vinyl-1-pentanol involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 2-vinylpentan-1-ol with structurally related alcohols, focusing on substituents, molecular formulas, and hazards inferred from analogous compounds:

Compound Molecular Formula Substituent Key Hazards (Based on Evidence) Source
This compound C₇H₁₂O Vinyl (–CH=CH₂) Likely flammable; reactive due to unsaturation Hypothetical
2-Methyl-1-pentanol C₆H₁₄O Methyl (–CH₃) Flammable, harmful if swallowed, skin irritant
5-(Diethylamino)pentan-1-ol C₉H₂₁NO Diethylamino (–N(C₂H₅)₂) Requires PPE; harmful if inhaled
2-Propylheptan-1-ol C₁₀H₂₂O Propyl (–C₃H₇) No specific hazards reported
1-Methylcyclopentanol C₆H₁₂O Cyclopentyl, Methyl Consult physician if exposed
Key Observations:
  • Substituent Effects : The vinyl group in this compound introduces unsaturation, likely increasing reactivity (e.g., susceptibility to polymerization or addition reactions) compared to saturated substituents like methyl or propyl groups .
  • Molecular Weight: Longer chains (e.g., 2-propylheptan-1-ol) or bulky substituents (e.g., cyclopentyl in 1-methylcyclopentanol) reduce volatility relative to shorter-chain analogs.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-vinylpentan-1-ol in academic research?

Methodological Answer:
this compound can be synthesized via catalytic photoredox allylation of aldehydes. A cobalt-based catalyst (e.g., Co(salen)) under visible light irradiation promotes the coupling of aldehydes with vinyl acetates. For example, 1-(Naphthalen-2-yl)-2-vinylpentan-1-ol was synthesized with a 43% yield using this method . Post-synthesis purification involves flash column chromatography (cyclohexane/ethyl acetate/acetic acid, 97/3/1). Characterization requires:

  • NMR spectroscopy : To confirm regioselectivity and isomer ratios (e.g., anti:syn = 1:1).
  • Chromatography : To separate isomers and assess purity.
  • Mass spectrometry : For molecular weight validation.

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